molecular formula C10H20N2 B12990505 N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine

Cat. No.: B12990505
M. Wt: 168.28 g/mol
InChI Key: VWKJCNCYOVDPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine is a nitrogen-containing heterocyclic compound. This compound is part of the tropane alkaloid family, which is known for its wide array of biological activities. The structure of this compound includes a bicyclic framework that is central to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often rely on large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of catalytic systems and optimized reaction conditions to facilitate the formation of the desired bicyclic structure .

Chemical Reactions Analysis

Types of Reactions

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction can produce reduced amines .

Scientific Research Applications

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other members of the tropane alkaloid family, such as:

Uniqueness

N,1,5-Trimethyl-8-azabicyclo[3.2.1]octan-3-amine is unique due to its specific substitution pattern and the resulting biological activities. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C10H20N2

Molecular Weight

168.28 g/mol

IUPAC Name

N,1,5-trimethyl-8-azabicyclo[3.2.1]octan-3-amine

InChI

InChI=1S/C10H20N2/c1-9-4-5-10(2,12-9)7-8(6-9)11-3/h8,11-12H,4-7H2,1-3H3

InChI Key

VWKJCNCYOVDPPY-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(N1)(CC(C2)NC)C

Origin of Product

United States

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